N-Tetradec-2-enoyl-L-tyrosine
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Overview
Description
N-Tetradec-2-enoyl-L-tyrosine is a compound that belongs to the class of organic molecules known as long-chain 2-enoyl CoAs. These compounds are characterized by a coenzyme A substructure linked to a long-chain 2-enoyl chain of 13 to 21 carbon atoms. This compound is an intermediate in fatty acid metabolism and plays a role in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Tetradec-2-enoyl-L-tyrosine typically involves the esterification of tetradec-2-enoic acid with L-tyrosine. This reaction can be catalyzed by various enzymes or chemical catalysts under specific conditions. The reaction conditions often include a controlled temperature and pH to ensure the optimal activity of the catalysts .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using bioreactors. These bioreactors provide a controlled environment for the enzymatic reactions, allowing for the efficient production of the compound. The use of genetically engineered microorganisms that express the necessary enzymes can further enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Tetradec-2-enoyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often catalyzed by oxidoreductases.
Reduction: The addition of hydrogen or removal of oxygen, typically catalyzed by reductases.
Substitution: The replacement of one functional group with another, which can be facilitated by various chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
N-Tetradec-2-enoyl-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound plays a role in studying fatty acid metabolism and enzyme activity.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing therapeutic agents.
Industry: It is used in the production of bio-based chemicals and materials
Mechanism of Action
The mechanism of action of N-Tetradec-2-enoyl-L-tyrosine involves its role as an intermediate in fatty acid metabolism. It acts as a substrate for various enzymes, including acyl-CoA oxidase and trans-2-enoyl-CoA reductase. These enzymes catalyze the conversion of this compound into other metabolites, which are then utilized in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Trans-Tetradec-2-enoyl-CoA: Another long-chain 2-enoyl CoA involved in fatty acid metabolism.
N-cis-Tetradec-9Z-enoyl-L-homoserine lactone: A signaling molecule in bacterial quorum sensing.
Uniqueness
Unlike other similar compounds, it combines the structural features of both a long-chain 2-enoyl CoA and an amino acid, making it a valuable intermediate in biochemical studies .
Properties
CAS No. |
825637-86-3 |
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Molecular Formula |
C23H35NO4 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(tetradec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C23H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(26)24-21(23(27)28)18-19-14-16-20(25)17-15-19/h12-17,21,25H,2-11,18H2,1H3,(H,24,26)(H,27,28)/t21-/m0/s1 |
InChI Key |
GVTKACVLFOBVIV-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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